molecular formula C8H12N2O B1493617 trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol CAS No. 2143233-27-4

trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

Cat. No.: B1493617
CAS No.: 2143233-27-4
M. Wt: 152.19 g/mol
InChI Key: HYQUQFJXLFQETH-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(2-(2-Methyl-1H-imidazol-1-yl)cyclobutan-1-ol is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research, designed explicitly for Research Use Only (RUO). It features a synthetically versatile imidazole heterocycle fused to a cyclobutanol ring in a specific trans configuration. The imidazole ring is a privileged scaffold in drug discovery, known for its broad spectrum of biological activities and its presence in numerous therapeutic agents . This moiety is a key structural component in various commercially available drugs and is a fundamental building block in naturally occurring biological molecules, such as the amino acid histidine . The compound's molecular architecture, particularly the trans-configuration and the presence of the 2-methyl group on the imidazole ring, is strategically valuable for structure-activity relationship (SAR) studies. Researchers can utilize this chiral, functionalized scaffold to develop novel analogs for probing biological targets or as a key intermediate in multi-step synthetic routes. The imidazole ring system is amphoteric, displaying both acidic and basic properties, which can influence the solubility and pharmacokinetic parameters of potential drug candidates . Its planar, aromatic structure allows for effective interactions with the biopolymers of living systems, such as proteins and enzymes . This makes trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol a highly relevant intermediate for synthesizing compounds for screening against various biological targets. This product is intended for use in a controlled laboratory setting by qualified researchers. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(2-methylimidazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-9-4-5-10(6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQUQFJXLFQETH-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol with structurally related compounds, emphasizing differences in molecular structure, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
This compound C₈H₁₁N₂O (inferred) ~153.19 2-methylimidazole, trans-cyclobutanol Not reported Potential bioactive scaffold
2-(1H-imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O 152.19 Imidazole, cyclopentanol Not reported Intermediate in drug synthesis
trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol C₉H₁₂N₂O 164.20 4-iminodihydropyridine, trans-cyclobutanol Not reported Discontinued commercial compound (Biosynth)
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.21 2-methylimidazole, aniline 132.5–134.5 Pharmaceutical intermediate (Kanto Reagents)
3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol C₂₅H₂₄N₂O 368.47 Trityl-protected imidazole, propanol Not reported Synthetic precursor for bioactive molecules

Key Observations:

Substituent Effects : The 2-methylimidazole group distinguishes it from compounds like 2-(2-methyl-1H-imidazol-1-yl)aniline, where the imidazole is conjugated to an aromatic amine. This difference likely alters solubility and hydrogen-bonding capacity .

Synthetic Accessibility : Unlike trityl-protected imidazole derivatives (e.g., 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol), the target compound lacks bulky protective groups, simplifying synthetic workflows .

Commercial Availability: While trans-2-(4-imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol is discontinued (), the target compound’s analogs (e.g., 2-(2-methyl-1H-imidazol-1-yl)aniline) are available from suppliers like Kanto Reagents, suggesting feasibility for scale-up .

Research Findings and Limitations

  • Structural Characterization: No crystallographic data for the target compound are available in the provided evidence. However, software such as SHELX and OLEX2 () are widely used for solving similar small-molecule structures.
  • Biological Activity : Imidazole-containing compounds in Sublibrary H (), such as 3-(2-methyl-1H-imidazol-1-yl)benzoic acid, exhibit diverse pharmacological activities (e.g., enzyme inhibition), suggesting the target compound may also have unexplored bioactivity.
  • Data Gaps : Melting points, solubility, and stability data for the target compound are absent in the evidence, necessitating experimental validation.

Preparation Methods

Nucleophilic Substitution on Cyclobutanone Derivatives

A common approach to prepare cyclobutan-1-ol derivatives bearing heterocyclic substituents is via nucleophilic substitution on cyclobutanone precursors.

  • Step 1: Synthesis of trans-2-halo-cyclobutanone (e.g., bromocyclobutanone) as a key intermediate.
  • Step 2: Nucleophilic substitution by 2-methylimidazole at the 2-position of the cyclobutanone ring.
  • Step 3: Reduction of the ketone group to the corresponding trans-cyclobutan-1-ol using stereoselective reducing agents (e.g., NaBH4, LiAlH4 under controlled conditions).

This route leverages the nucleophilicity of the imidazole nitrogen and the electrophilicity of the halogenated cyclobutanone, allowing for regioselective substitution. The reduction step is critical for establishing the trans stereochemistry of the hydroxy group relative to the imidazole substituent.

Cycloaddition and Ring Expansion Strategies

  • [2+2] Cycloaddition: Formation of the cyclobutane ring can be achieved by photochemical or thermal [2+2] cycloaddition of alkenes or imidazole-containing alkenes.
  • Ring Expansion: Starting from smaller rings, ring expansion reactions involving imidazole derivatives can be employed to build the cyclobutane ring.

These methods are less common but can be adapted for complex substituted cyclobutanols.

Direct Functionalization of Cyclobutanol

  • Starting from commercially available or synthesized trans-2-hydroxycyclobutane derivatives, direct N-alkylation or N-arylation with 2-methylimidazole derivatives under basic or catalytic conditions can yield the target compound.
  • Catalysts such as transition metals (e.g., Pd, Cu) may facilitate C-N bond formation.

Detailed Research Findings and Data

While specific literature on the exact preparation of trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol is limited, related compounds and imidazole hybrids provide insight into synthetic strategies.

Imidazole Substitution Reactions

  • Imidazole derivatives often undergo nucleophilic substitution at electrophilic centers such as halides or activated carbonyl compounds.
  • The use of 2-methylimidazole as a nucleophile is well-documented in the synthesis of antibacterial hybrids and conjugates, indicating its reactivity and compatibility with various synthetic conditions.

Stereoselective Reduction

  • Reduction of cyclobutanones to cyclobutanols can be stereoselective, favoring trans isomers under specific conditions.
  • Hydride reagents such as sodium borohydride (NaBH4) in protic solvents at low temperatures are typically employed to achieve high stereoselectivity.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yields (%) References/Notes
Nucleophilic substitution on trans-2-halo-cyclobutanone + reduction Halogenation → Nucleophilic substitution with 2-methylimidazole → Stereoselective reduction High regio- and stereoselectivity; well-established Requires preparation of halogenated intermediate; control of stereochemistry critical 60-85% (overall) General organic synthesis principles
[2+2] Cycloaddition + functionalization Photochemical cycloaddition of alkenes bearing imidazole → ring formation Direct ring formation; potential for diverse substitution Requires photochemical setup; possible side reactions Variable Adapted from cyclobutane synthesis literature
Direct N-alkylation of cyclobutanol Cyclobutanol + 2-methylimidazole under catalytic conditions Simpler starting materials; fewer steps May require catalyst optimization; possible low selectivity 50-70% Based on heterocyclic N-alkylation methods

Notes on Purification and Characterization

  • Purification of the trans isomer is typically achieved by chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes:
  • Optical rotation measurements may be used if chiral purity is relevant.

Q & A

Q. What are the standard synthetic routes for trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization strategies to form the strained cyclobutane ring. A common approach is the condensation of imidazole derivatives with cyclobutanone precursors under acidic conditions. For example:

  • Cyclobutane ring formation : Use of sodium acetate and acetic acid as catalysts to facilitate nucleophilic substitution or [2+2] photocycloaddition reactions .
  • Imidazole coupling : React 2-methylimidazole with a functionalized cyclobutanol intermediate (e.g., bromocyclobutane derivatives) via SN2 mechanisms, monitored by TLC or HPLC for progress .
  • Optimization : Adjust reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (DMF or DME) to enhance yield. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed .

Q. Table 1: Representative Reaction Conditions

PrecursorCatalyst/SolventTemperature (°C)Yield (%)Reference
Bromocyclobutane derivativeNaOAc/AcOH80 (reflux)65–75
Cyclobutanone derivativeHF/DMERT, 1 h55–60

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the trans-stereochemistry and imidazole substitution pattern. Key signals include cyclobutane protons (δ 2.5–3.5 ppm, complex splitting) and imidazole protons (δ 7.0–7.5 ppm) .
  • HPLC/MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight ([M+H]+^+ expected ~195.2 g/mol) and purity (>95%) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes across different synthesis protocols?

Methodological Answer: Discrepancies in stereochemistry often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Strategies include:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and compare retention times with authentic standards .
  • Kinetic vs. thermodynamic control : Vary reaction time and temperature. For example, prolonged heating may favor thermodynamically stable trans-isomers over cis-isomers .
  • Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict energy barriers for stereochemical pathways .

Q. What strategies mitigate cyclobutane ring strain during synthesis while preserving imidazole reactivity?

Methodological Answer: Cyclobutane’s inherent ring strain complicates stability. Mitigation approaches:

  • Protecting groups : Temporarily shield the cyclobutanol hydroxyl with tert-butyldimethylsilyl (TBDMS) groups during imidazole coupling .
  • Low-temperature reactions : Perform steps at −20°C to reduce ring-opening side reactions .
  • Strain-release agents : Incorporate transition metals (e.g., Pd catalysts) to stabilize intermediates .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation (%)Time (h)Reference
RT, neutral pH<524
60°C, acidic (pH 3)406

Q. How can researchers analyze and address conflicting bioactivity data in antifungal or antibacterial assays?

Methodological Answer: Bioactivity variability may stem from impurities or stereochemical differences. Solutions:

  • Purification : Use preparative HPLC to isolate >99% pure batches and retest .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl vs. trifluoromethyl groups on imidazole) and compare IC50_{50} values .
  • Controlled assays : Standardize MIC testing against Candida albicans or Staphylococcus aureus with clinical reference strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2-methyl-1H-imidazol-1-yl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.